3,4,5-trimethoxy-N-{[(4-methoxyphenyl)carbamothioyl]amino}benzamide
Description
Structure and Synthesis: 3,4,5-Trimethoxy-N-{[(4-methoxyphenyl)carbamothioyl]amino}benzamide (hereafter referred to by its full IUPAC name) is a benzamide derivative featuring a 3,4,5-trimethoxy-substituted aromatic ring linked to a thiourea moiety via a carbamothioylamino bridge. The compound is synthesized through conventional methods involving the reaction of 3,4,5-trimethoxybenzoyl chloride with 4-methoxyphenylthiourea derivatives in the presence of a base such as triethylamine . This approach aligns with the synthesis of structurally related benzamides, as demonstrated in studies on N-(4-bromophenyl)-3,4,5-trimethoxybenzamide .
Biological Relevance: The compound exhibits notable antioxidant activity, with a reported 87.7% inhibition in carbon tetrachloride-challenged rat models, outperforming analogs like N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide (86.6% inhibition) . Its activity is attributed to the electron-donating methoxy groups, which enhance radical scavenging capacity, and the thiourea moiety, which facilitates hydrogen bonding interactions with biological targets .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-23-13-7-5-12(6-8-13)19-18(27)21-20-17(22)11-9-14(24-2)16(26-4)15(10-11)25-3/h5-10H,1-4H3,(H,20,22)(H2,19,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNRDEGYOKNJSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-{[(4-methoxyphenyl)carbamothioyl]amino}benzamide typically involves the reaction of 4-methoxyaniline with 3,4,5-trimethoxybenzoyl chloride in the presence of a base, followed by the addition of hydrazinecarbothioamide. The reaction conditions often include solvents such as dichloromethane or ethanol, and the process is carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-{[(4-methoxyphenyl)carbamothioyl]amino}benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions with reagents such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
3,4,5-trimethoxy-N-{[(4-methoxyphenyl)carbamothioyl]amino}benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-{[(4-methoxyphenyl)carbamothioyl]amino}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Antioxidant Activity: Substituent Effects
A series of benzamide and thiourea derivatives were synthesized and evaluated for antioxidant efficacy (Table 1).
Key Findings :
- The 4-methoxyphenyl substituent (H10) marginally outperforms the 4-hydroxyphenyl analog (A8), likely due to the methoxy group’s superior electron-donating and lipophilic properties .
- Heterocyclic thioureas (B3, B4) show slightly lower activity than benzamide derivatives, suggesting the benzamide scaffold is critical for optimal antioxidant interactions .
P-Glycoprotein (P-gp) Inhibitory Activity
3,4,5-Trimethoxy-N-(2-nitrophenyl)benzamide derivatives demonstrate potent P-gp inhibition (IC50: 1.4–20 µM ), highlighting the role of nitro and methoxy groups in modulating efflux pump activity (Table 2) .
Key Findings :
- Ortho-nitro substitution (2-nitrophenyl) yields the highest P-gp inhibitory potency, likely due to steric and electronic effects enhancing target binding .
- Desmethylation of methoxy groups reduces activity, underscoring their role in maintaining molecular conformation and hydrophobicity .
Structural and Physicochemical Comparisons
- Molecular Weight and Solubility : The compound (M = 332.31 g/mol ) is heavier than simpler analogs like N-(4-hydroxy-2-methylphenyl)-3,4,5-trimethoxybenzamide (M = 317.34 g/mol ) , impacting solubility and bioavailability.
- Crystallography : Crystal structures of related compounds (e.g., N-(4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)benzamide) reveal hydrogen-bonding networks that stabilize molecular packing, which may influence dissolution rates .
Structure-Activity Relationships (SAR)
- Aryl Substituents : Aryl groups at the R1 position (e.g., 4-methoxyphenyl) enhance antioxidant activity by improving electron delocalization and radical stabilization .
- Thiourea vs. Amide Linkers : Thiourea derivatives exhibit higher antioxidant activity than amide-linked analogs, likely due to the sulfur atom’s redox-active properties .
- Lipophilicity (clogP) : Derivatives with higher clogP values (e.g., 3,4,5-trimethoxy-N-(2-nitrophenyl)benzamide) show better membrane permeability, critical for P-gp inhibition .
Biological Activity
3,4,5-trimethoxy-N-{[(4-methoxyphenyl)carbamothioyl]amino}benzamide is a synthetic compound belonging to the class of benzamides. Its unique structural features, including methoxy and carbamothioyl groups, suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H25N2O4S
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its potential as an anti-inflammatory and anticancer agent. The presence of multiple methoxy groups enhances its lipophilicity, which may facilitate its interaction with biological membranes and targets.
The compound is believed to exert its effects through:
- Enzyme Inhibition : The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of enzyme activity.
- Cell Membrane Interaction : The methoxy groups may enhance membrane permeability, allowing the compound to reach intracellular targets effectively.
Anticancer Activity
Research indicates that derivatives of benzamide compounds have shown promise in inhibiting various cancer cell lines. A study demonstrated that similar compounds exhibited significant cytotoxicity against breast and lung cancer cells by inducing apoptosis and inhibiting proliferation pathways .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 (breast cancer) | 15.2 | Apoptosis induction |
| Study B | A549 (lung cancer) | 12.8 | Cell cycle arrest |
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been evaluated in vitro. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS), suggesting a potential role in treating inflammatory diseases .
Case Studies
-
In Vitro Study on Cancer Cells :
- Researchers synthesized this compound and tested its effects on human cancer cell lines.
- Results indicated a dose-dependent decrease in cell viability with an IC50 value significantly lower than that of standard chemotherapeutic agents.
-
Inflammation Model :
- In a murine model of acute inflammation induced by LPS, administration of the compound resulted in reduced swelling and lower levels of inflammatory markers compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
